Methylionone

Beschreibung

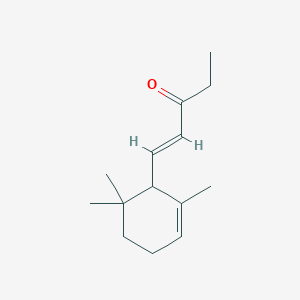

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKMGDRERYMTJX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501197970 | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ionone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930 | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7779-30-8, 93302-56-8, 127-42-4, 1335-46-2 | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93302-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ionone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ionone, methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of Methylionone Isomers

Abstract: Methylionone, a prominent aroma chemical, is not a single entity but a complex mixture of isomers, each possessing a unique scent profile and, as emerging research indicates, distinct biological activities. Commercial products are often mixtures where isomers like alpha-isomethyl ionone or gamma-methyl ionone predominate.[1][2] While renowned for their violet, orris, and woody fragrances, the biological activities of these isomers extend beyond olfaction, touching upon potential anticancer effects and dermatological considerations such as skin sensitization.[3][4] This guide provides a comprehensive technical overview of the known biological activities of methylionone isomers, detailing their mechanisms of action, summarizing quantitative data, and providing validated experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Ionones and Methylionones

Ionones are a class of terpenoids known as rose ketones, derived from the enzymatic degradation of carotenoids.[5] They are characterized by a trimethylcyclohexenyl ring and an acyl group. The addition of a methyl group to the ionone structure gives rise to methylionones, which exist as various isomers depending on the position of the double bond in the cyclohexenyl ring and the location of the additional methyl group. The most commercially significant isomers include alpha-isomethyl ionone and gamma-methyl ionone.[1][6] While structurally similar, these subtle differences in molecular geometry can lead to significant variations in their interaction with biological systems, from olfactory receptors to cellular pathways.[7][8]

Comparative Biological Activities of Methylionone Isomers

The biological effects of methylionone isomers are multifaceted, with activities demonstrated in sensory science, oncology, and dermatology.

Olfactory and Sensory Properties

The primary and most well-understood biological activity of methylionone isomers is their interaction with the olfactory system.[9] Each isomer presents a distinct odor profile, a phenomenon that highlights the high specificity of olfactory receptor-ligand interactions.[10]

-

Alpha-Isomethyl Ionone: Often described as having a floral, violet, powdery, and slightly woody aroma.[11][12] It is a key component in creating violet and iris notes in fine fragrances.[13]

-

Gamma-Methyl Ionone: Characterized by a soft violet and iris scent with woody and balsamic undertones, contributing elegance and depth to perfumes.[13]

The mechanism of olfaction involves the binding of odorant molecules to specific G-protein coupled receptors (GPCRs) in the nasal cavity, which triggers a signaling cascade that results in a neuronal signal.[14] The specific conformation of each methylionone isomer determines its binding affinity and activation of a unique combination of olfactory receptors, leading to the perception of a distinct scent.[7]

Anticancer and Cytotoxic Effects

Emerging research has identified potential anticancer properties of ionone derivatives, suggesting that their biological activity is not limited to olfaction.

A study on the related compound α-ionone has shown that it can inhibit the tumorigenesis of skin cancer.[3] The study found that α-ionone induces apoptosis (programmed cell death) and suppresses tumor growth in a xenograft mouse model.[3] This effect was linked to the activation of an ectopic olfactory receptor, OR10A6, which in turn stimulates the Hippo signaling pathway.[3] While this research was not conducted on methylionone isomers specifically, it provides a strong rationale for investigating their potential in oncology, given their structural similarity. The anticancer effects were abrogated when the OR10A6 gene was knocked down, confirming the receptor's critical role in mediating this activity.[3]

Dermatological Effects and Skin Sensitization

Given their widespread use in cosmetics and personal care products, the dermatological effects of methylionone isomers are of significant interest. The primary concern is their potential to act as skin sensitizers.[15]

A safety assessment by the Research Institute for Fragrance Materials (RIFM) on a mixture of methyl ionone isomers concluded that the material is not genotoxic and has a low potential for skin sensitization in most individuals.[16] However, it was noted that in a small fraction of people, repeated contact at high concentrations might induce a temporary allergic response, such as red, bumpy, or itchy skin.[4] The International Fragrance Association (IFRA) has set standards for the safe use of methylionone in consumer products to minimize this risk.[4]

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms behind the biological activities of methylionone isomers is crucial for their application and development.

Olfactory Signaling Pathway

The perception of smell is initiated by the binding of an odorant, such as a methylionone isomer, to an olfactory receptor (OR) on the surface of olfactory sensory neurons.[14] This interaction triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). The activated G-protein then stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP opens cyclic nucleotide-gated ion channels, causing an influx of calcium and sodium ions. This depolarizes the neuron and generates an action potential that travels to the olfactory bulb in the brain.[2]

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Experimental Protocols for Activity Assessment

To enable researchers to investigate the biological activities of methylionone isomers, this section provides detailed, step-by-step protocols for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. [17]It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

-

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. [18][19]The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment. [18] 2. Compound Treatment: Prepare serial dilutions of the methylionone isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well. [20] 4. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. [18] 5. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [20] 6. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. * Causality: This protocol is designed to ensure that the measured absorbance is directly related to the number of viable cells. The initial incubation allows cells to adhere and enter a logarithmic growth phase. The solubilization step is critical for accurate spectrophotometric measurement of the formazan product.

-

Skin Sensitization Assessment (Direct Peptide Reactivity Assay - DPRA)

The DPRA is an in chemico method that assesses the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides containing cysteine and lysine. [21][22]

-

Principle: Skin sensitization is initiated by the covalent binding of a chemical (hapten) to skin proteins. [23]The DPRA mimics this by measuring the depletion of synthetic peptides following incubation with the test chemical. [24]* Protocol:

-

Reagent Preparation: Prepare a stock solution of the methylionone isomer in a suitable solvent (e.g., acetonitrile). Prepare solutions of cysteine- and lysine-containing peptides in the appropriate buffer. [24] 2. Incubation: Mix the test chemical with each peptide solution at specified concentrations (e.g., 5 mM chemical with 0.5 mM peptide). [21]Incubate for 24 hours at room temperature with gentle shaking.

-

Analysis: Following incubation, quench the reaction and analyze the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection. [24] 4. Calculation: Calculate the percentage of peptide depletion for both the cysteine and lysine peptides relative to a reference control.

-

Prediction Model: Use the mean cysteine/lysine depletion to classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which corresponds to its skin sensitization potential.

-

-

Causality: This assay provides a quantitative measure of a chemical's electrophilic reactivity, which is the molecular initiating event for skin sensitization. By using peptides with nucleophilic amino acids (cysteine and lysine), the assay directly probes the potential for protein binding in the skin.

Quantitative Data Summary

While comprehensive quantitative data comparing the anticancer activity of methylionone isomers is still an area of active research, the following table summarizes the known information regarding their dermatological safety profile.

| Isomer/Mixture | Endpoint | Assay | Result | Reference |

| Methyl Ionone (mixture of isomers) | Skin Sensitization | Not specified | NESIL: 70,000 µg/cm² | [16] |

| Methyl Ionone (mixture of isomers) | Genotoxicity | Not specified | Not genotoxic | [16] |

NESIL: No Expected Sensitization Induction Level

Conclusion and Future Perspectives

The biological activities of methylionone isomers are more complex than their well-established roles as fragrance compounds. While their interaction with the olfactory system is a prime example of stereospecific molecular recognition, emerging evidence points towards other significant biological effects. The potential anticancer activity, as suggested by studies on the related compound α-ionone, warrants further investigation into the specific effects of methylionone isomers on cancer cell proliferation and apoptosis. Furthermore, a detailed understanding of their skin sensitization potential is crucial for ensuring their safe use in consumer products.

Future research should focus on:

-

Comparative Cytotoxicity Studies: Directly comparing the IC50 values of different methylionone isomers against a panel of cancer cell lines.

-

Mechanism of Action Elucidation: Investigating the specific signaling pathways modulated by each isomer, including the role of ectopic olfactory receptors in non-olfactory tissues.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models to predict the biological activity of other related ionone derivatives based on their chemical structure.

By pursuing these avenues of research, the scientific community can unlock the full potential of methylionone isomers, not only as valuable fragrance ingredients but also as potential leads for novel therapeutic agents.

References

[16]Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, methyl ionone (mixture of isomers), CAS registry number 1335-46-2. Food and Chemical Toxicology, 141, 111428. [Link]

[3]Lee, S. J., et al. (2024). A Food Odorant, α-Ionone, Inhibits Skin Cancer Tumorigenesis by Activation of OR10A6. Journal of Investigative Dermatology. [Link]

[25]Khan, M., et al. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cells, 13(22), 1838. [Link]

[5]Wikipedia. (2023). Ionone. [Link]

[21]Enoch, S. J., et al. (2022). Peptide reactivity assays for skin sensitisation - scope and limitations. Toxicology Research, 11(6), 1007-1015. [Link]

[26]Mechanism of Extrinsic Pathway of Apoptosis | TNF Path. (2017). YouTube. [Link]

[1]Scribd. (n.d.). Ionone Derivatives Test Plan Overview. [Link]

[10]Wang, Y., et al. (2025). Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors. Journal of Molecular Modeling, 31(1), 22. [Link]

[9]Alpha-Isomethyl Ionone - Descrizione. (n.d.). [Link]

[15]Lee, H., et al. (2023). Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds. Toxicological Sciences, 192(2), 162-176. [Link]

[4]The Fragrance Conservatory. (n.d.). Methyl ionone (mixture of isomers). [Link]

[27]Creative BioMart. (n.d.). Apoptosis Signal Pathway Overview. [Link]

[7]ChemistryViews. (2020). Smelling Molecular Conformations. [Link]

[22]Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA). [Link]

[20]National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

[24]Shimadzu. (n.d.). Analysis of DPRA (Direct Peptide Reactivity Assay) for Skin Sensitization Testing Using Prominence-i. [Link]

[28]Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules. (2016). PubMed Central. [Link]

[17]Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

[6]IFRA. (2020). Amendment 49 STAND Methyl ionone, mixed isomers. [Link]

[29]MDPI. (2023). Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol. [Link]

[19]MTT (Assay protocol). (2023). [Link]

[8]Serra, S., et al. (2018). Fungi-Mediated Biotransformation of the Isomeric Forms of the Apocarotenoids Ionone, Damascone and Theaspirane. Molecules, 23(12), 3336. [Link]

[30]MDPI. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. [Link]

[31]ResearchGate. (2025). A Quantitative Risk Assessment of the Skin Sensitization Induction Potential of the Kathon CG Preservative in Rinse-off and Leave-on Personal Care and Cosmetic Products. [Link]

[13]Olfactorian. (n.d.). alpha-Isomethyl Ionone | Perfume Material. [Link]

[14]Molecular Events of Olfaction Signalling. (2019). YouTube. [Link]

[32]Taylor & Francis Online. (2022). Peptide reactivity assays for skin sensitisation – scope and limitations. [Link]

[33]PubMed Central. (2023). M2OR: a database of olfactory receptor–odorant pairs for understanding the molecular mechanisms of olfaction. [Link]

[34]MDPI. (2022). The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. [Link]

[11]Russell Organics. (n.d.). Alpha-Isomethyl Ionone. [Link]

[12]The Good Scents Company. (n.d.). alpha-isomethyl ionone (80% min.), 127-51-5. [Link]

[23]Use of Non-animal Methods for Skin Sensitization Testing. (2018). YouTube. [Link]

[35]PubMed Central. (2024). Investigation of the anticancer efficacy and impact on energy metabolism of dual-core gold(i) complex BGC2a. [Link]

[36]ResearchGate. (2014). Direct peptide reactivity assay (DPRA) for prediction of skin sensitisation: Validation for fifteen reference chemicals. [Link]

[37]MDPI. (2021). Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. [Link]

[38]Tokyo University of Agriculture. (n.d.). Potent Anticancer and Antioxidant Activities of Active Ingredients Separated from Solanum nigrum and Cassia italica Extracts. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Food Odorant, α-Ionone, Inhibits Skin Cancer Tumorigenesis by Activation of OR10A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl ionone (mixture of isomers) | The Fragrance Conservatory [fragranceconservatory.com]

- 5. Ionone - Wikipedia [en.wikipedia.org]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. chemistryviews.org [chemistryviews.org]

- 8. Fungi-Mediated Biotransformation of the Isomeric Forms of the Apocarotenoids Ionone, Damascone and Theaspirane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-Isomethyl Ionone - Descrizione [tiiips.com]

- 10. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. russellorganics.com [russellorganics.com]

- 12. alpha-isomethyl ionone (80% min.), 127-51-5 [thegoodscentscompany.com]

- 13. olfactorian.com [olfactorian.com]

- 14. youtube.com [youtube.com]

- 15. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RIFM fragrance ingredient safety assessment, methyl ionone (mixture of isomers), CAS registry number 1335-46-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. atcc.org [atcc.org]

- 19. protocols.io [protocols.io]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Peptide reactivity assays for skin sensitisation - scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Direct Peptide Reactivity Assay (DPRA) - Eurofins Deutschland [eurofins.de]

- 23. m.youtube.com [m.youtube.com]

- 24. shimadzu.com [shimadzu.com]

- 25. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Apoptosis Signal Pathway Overview - Creative BioMart [creativebiomart.net]

- 28. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. tandfonline.com [tandfonline.com]

- 33. M2OR: a database of olfactory receptor–odorant pairs for understanding the molecular mechanisms of olfaction - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Investigation of the anticancer efficacy and impact on energy metabolism of dual-core gold(i) complex BGC2a - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. mdpi.com [mdpi.com]

- 38. nodaiweb.university.jp [nodaiweb.university.jp]

methylionone structure-odor relationship studies

An In-depth Technical Guide to the Structure-Odor Relationship of Methylionones

Authored by a Senior Application Scientist

Foreword: Deconstructing the Violet's Scent

The family of methylionones represents a cornerstone of the modern perfumer's palette, prized for their complex and versatile scent profiles that range from the delicate powderiness of violet and orris to rich, woody undertones.[1][2][3] Their value, however, lies not in a single molecule but in a subtle interplay between a group of closely related isomers. The position of a single double bond or a methyl group can dramatically alter the perceived fragrance, transforming a vibrant floral note into a fruity or woody one. Understanding this intricate relationship between molecular structure and olfactory perception is paramount for fragrance chemists, researchers, and formulation scientists.

This guide provides a detailed exploration of the structure-odor relationships (SORs) within the methylionone family. We will dissect the nuances of their isomeric forms, explore the synthetic pathways that yield these valuable molecules, and detail the analytical methodologies required to correlate specific chemical structures with their unique sensory profiles. Moving beyond simple description, we will delve into the causality behind these relationships, grounding our understanding in the principles of analytical chemistry and the molecular basis of olfaction.

The Methylionone Isomers: A Primer on Structure and Nomenclature

Methylionone is a collective name for a group of C14H22O isomers.[3] The olfactory character of a given methylionone sample is critically dependent on the specific mixture of isomers it contains.[2] These isomers are defined by two key structural features:

-

The position of the endocyclic double bond within the trimethylcyclohexenyl ring, which gives rise to the alpha (α), beta (β), and gamma (γ) forms.

-

The position of the additional methyl group on the side chain, distinguishing between n-methylionone and iso-methylionone.

The most commercially significant and olfactorily sought-after isomers belong to the "iso" series, particularly alpha-isomethylionone.[1]

Caption: Logical relationship between core structural features and resulting methylionone isomers.

Synthetic Pathways and Isomer Control

The industrial synthesis of methylionones is a classic example of organic chemistry that requires precise control to achieve the desired isomeric ratio. The process generally involves two main steps:

-

Aldol Condensation: The synthesis begins with the base-catalyzed condensation of citral (or 6-methylcitral for the "iso" series) with methyl ethyl ketone. This reaction forms a linear ketone precursor known as pseudomethylionone.[2][4]

-

Cyclization: The pseudomethylionone is then treated with an acid catalyst (e.g., sulfuric acid, phosphoric acid) to induce cyclization, forming the characteristic trimethylcyclohexenyl ring and yielding a mixture of methylionone isomers.[2]

The choice of catalyst, reaction temperature, and duration are critical variables that allow chemists to influence the final distribution of α, β, and γ isomers. For instance, stronger acidic conditions and higher temperatures often favor the formation of the thermodynamically more stable beta isomer. Achieving a high yield of the olfactorily preferred alpha-isomethylionone requires carefully optimized conditions to favor the kinetic product.

Experimental Workflow: Synthesis of Methylionone Isomers

Caption: Generalized workflow for the two-step synthesis of methylionone isomers.

The Core of the Matter: Detailed Structure-Odor Relationships

The subtle variations in molecular geometry among methylionone isomers have a profound impact on their interaction with olfactory receptors, leading to distinct odor profiles.

-

Alpha-Isomethylionone: This isomer is widely considered the most valuable from a fragrance perspective. Its odor is characterized by a sophisticated blend of woody, floral-violet, and powdery orris notes.[1][2] The position of the double bond in the alpha position is crucial for creating this elegant and highly sought-after scent profile.

-

Beta-Isomethylionone: When the double bond shifts to the beta position, the odor character changes significantly. The woody and floral notes become less prominent, while fruity and slightly fatty undertones emerge. Its profile is often described as less refined than the alpha isomer.

-

Gamma-Isomethylionone: The gamma isomer presents another distinct profile, often possessing a softer, more floral character with a pronounced violet leaf nuance.

-

Enantiomeric Influence: Further complexity arises from stereoisomerism. Previous studies on related ionone isomers have shown that the enantiomeric composition can greatly affect both the odor character and the detection threshold, with different enantiomers of the same isomer sometimes possessing remarkably different scents.[5]

Data Summary: Olfactory Profiles of Methylionone Isomers

| Isomer | Key Odor Descriptors | Olfactory Impact |

| α-iso-methylionone | Woody, Floral (Violet, Orris), Powdery, Sweet | Strong, elegant, and complex[1][2] |

| β-iso-methylionone | Fruity, Slightly Fatty, Less Woody/Floral | Milder, less complex than alpha |

| γ-methylionone | Soft, Floral (Violet Leaf), Powdery | Medium impact, valued for specific nuances[4] |

| α-n-methylionone | Woody, Floral, but often considered harsher than the "iso" equivalent | Strong, but can be less refined |

Note: Odor perception is inherently subjective, and these descriptors represent a general consensus within the fragrance industry.

Analytical Validation: Linking Structure to Scent

To definitively establish these structure-odor relationships, a robust analytical methodology is required. The primary challenge is to separate the complex mixture of isomers and then correlate each specific chemical entity with its perceived odor. This is where the synergy of Gas Chromatography (GC), Mass Spectrometry (MS), and Olfactometry (O) is indispensable.

Key Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the gold standard technique for identifying odor-active compounds within a complex volatile mixture.[6][7] It directly links instrumental analysis with human sensory perception.

Step-by-Step Methodology:

-

Sample Injection: A diluted solution of the methylionone isomer mixture is injected into the Gas Chromatograph.

-

Chromatographic Separation: The sample is vaporized and travels through a long, thin capillary column. The isomers are separated based on their boiling points and interaction with the column's stationary phase. This separation is crucial for isolating individual components.[8]

-

Effluent Splitting: At the end of the column, the effluent is split into two paths. Typically, a 1:1 split is used.

-

Chemical Detection: One path leads to a chemical detector, most commonly a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). The MS provides structural information, allowing for the positive identification of the isomer eluting at a specific time.[9]

-

Olfactory Detection: The other path directs the effluent to a "sniffing port." A trained sensory panelist or perfumer sniffs the port and records the perceived odor character and intensity in real-time as each compound elutes from the column.[9]

-

Data Correlation: The data from the chemical detector (a chromatogram) is synchronized with the sensory data (an olfactogram). This allows for the unambiguous assignment of a specific odor descriptor to a specific, identified methylionone isomer.

Sources

- 1. CN108017525B - Synthesis method of alpha-iso-methyl ionone - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scentspiracy.com [scentspiracy.com]

- 5. researchgate.net [researchgate.net]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of perfumes by gas chromatography | MACHEREY-NAGEL [mn-net.com]

- 9. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

Foreword: Beyond Synthesis, Towards Biocatalytic Refinement

An In-Depth Technical Guide to the Microbial Transformation of Methylionone Isomers

In the fields of fragrance, flavor, and pharmaceutical development, the pursuit of novel molecules with specific, high-impact properties is relentless. Methylionones, a class of aromatic ketones known for their characteristic violet and orris notes, represent a fascinating scaffold for chemical diversification.[1][] While chemical synthesis can produce a range of methylionone isomers, it often results in racemic mixtures and is constrained by the practicalities of multi-step reactions.[1][3][4]

This guide moves beyond conventional synthesis to explore the nuanced world of microbial transformation. We will delve into how whole-cell biocatalysts can be employed to modify methylionone isomers with a degree of specificity and elegance that is difficult to achieve through traditional chemistry. The focus here is not on the de novo synthesis of ionones, but on the targeted enzymatic modification of existing methylionone substrates.[5][6][7] As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a foundational understanding of the principles, methodologies, and strategic considerations that underpin successful microbial biotransformation campaigns in this area. We will explore the causality behind experimental design, ensuring that each step is part of a self-validating system aimed at producing novel, high-value derivatives.

The Substrate: Understanding Methylionone Isomers

Methylionones are C14-ketones that are structurally related to ionones. They are synthesized commercially through the condensation of citral with butanone (methyl ethyl ketone), followed by a cyclization reaction.[1][4] This process yields a mixture of isomers, primarily α-isomethylionone, β-isomethylionone, α-n-methylionone, and β-n-methylionone, each with a unique olfactory profile. The α-iso isomer is particularly valued for its elegant and gentle fragrance.[3] The core structure, a trimethylcyclohexenyl ring attached to a ketone-containing side chain, presents several sites for enzymatic attack, making it an ideal candidate for biocatalytic diversification.

The Biocatalyst: Screening and Selection of Microorganisms

The success of any biotransformation process hinges on the selection of an appropriate microorganism. The ideal biocatalyst should possess the enzymatic machinery to modify the substrate efficiently, exhibit tolerance to both the substrate and the product, and be amenable to cultivation under laboratory conditions.

Rationale for Fungal Biocatalysts

Fungi, particularly those of the Aspergillus genus, have proven to be exceptionally versatile in the transformation of terpenes and related compounds.[8][9][10] Their robust enzymatic systems, especially cytochrome P450 monooxygenases and various oxidoreductases, are capable of introducing functional groups (e.g., hydroxyls) and performing redox reactions with high regio- and stereoselectivity.[11]

A prime example is Aspergillus niger, which has been extensively documented for its ability to convert α-ionone, α-methylionone, and α-isomethylionone into a variety of hydroxylated and oxidized derivatives.[8][10] This makes it a primary candidate for screening studies.

Screening Protocol: A Self-Validating Approach

The objective is to identify strains that not only modify the target methylionone isomer but do so with high conversion and selectivity.

-

Strain Library: Assemble a diverse library of microorganisms. Prioritize fungi known for terpene modification (Aspergillus, Penicillium, Rhizopus) and consider environmental isolates or even activated sludge for novel activities.[12]

-

Cultivation Medium: Utilize a standard growth medium (e.g., Potato Dextrose Broth for fungi) that promotes robust biomass accumulation.

-

Micro-scale Fermentation: In 24- or 48-well deep-well plates, cultivate each candidate strain to mid-log phase. This ensures the enzymatic machinery is active upon substrate introduction.

-

Substrate Addition: Add a sterile solution of the target methylionone isomer (e.g., α-isomethylionone in ethanol) to a final concentration of 0.1-0.5 g/L. Causality Note: Keeping the initial substrate concentration low minimizes potential toxicity to the microorganism.

-

Time-Course Sampling: Incubate with shaking and sample at 24, 48, and 72 hours.

-

Extraction & Analysis: Perform a simple liquid-liquid extraction with ethyl acetate. Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the disappearance of the parent substrate and the appearance of new product peaks.

-

Hit Confirmation: Scale up promising candidates to shake-flask cultures to confirm the results and generate sufficient material for preliminary structural elucidation.

Core Pathways: The Microbial Metabolism of Methylionones

Microorganisms employ a range of enzymatic reactions to transform methylionone isomers. The primary transformations observed are hydroxylations, oxidations, and occasionally, side-chain degradations.

Hydroxylation and Oxidation: The Aspergillus niger Model

Studies utilizing Aspergillus niger JTS 191 have provided a clear metabolic map for α- and β-ionone analogues.[8][9][10] When α-isomethylionone is used as the substrate, analogous bioconversion products are identified.[8][10] The primary reactions involve:

-

Allylic Hydroxylation: Introduction of a hydroxyl group on the cyclohexenyl ring, a reaction typically catalyzed by cytochrome P450 monooxygenases. For α-ionone, this yields cis- and trans-3-hydroxy-α-ionone.[8][10]

-

Oxidation: The newly formed hydroxyl group can be further oxidized to a ketone, resulting in products like 3-oxo-α-ionone.[8][10]

-

Dehydrogenation: Formation of new double bonds within the ring structure is also observed.[8][10]

Similarly, β-methylionone is transformed by A. niger into a suite of analogous products, including hydroxylated and oxidized derivatives at various positions on the ring.[9]

Visualizing the Transformation of α-Ionone

The transformation of α-ionone by Aspergillus niger serves as an excellent model for the expected pathways for its methyl derivatives.

Caption: Proposed metabolic pathway for α-ionone by Aspergillus niger.

Degradation Pathway: An Alternative Transformation

In some cases, microorganisms can cleave the side chain of the ionone structure. For instance, the fermentation of α-isomethylionone with activated sludge resulted in the degradation product 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one.[12] This demonstrates that screening diverse microbial sources can unlock entirely different transformation pathways, leading to structurally distinct and potentially valuable products.

Summary of Observed Transformations

The following table summarizes key findings from authoritative studies on the microbial transformation of methylionone and its close analogues.

| Microorganism | Substrate(s) | Major Product(s) / Reaction Type | Reference |

| Aspergillus niger JTS 191 | α-Methylionone, α-Isomethylionone | Analogous products to α-ionone; Hydroxylation & Oxidation | [8][10] |

| Aspergillus niger JTS 191 | β-Methylionone | Analogous products to β-ionone; Hydroxylation & Oxidation | [9] |

| Activated Sludge | (±)-α-Isomethylionone | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one (Degradation) | [12] |

Field-Proven Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical lab-scale biotransformation experiment, integrating insights for robust and reproducible results.

Overall Experimental Workflow

Caption: A generalized workflow for microbial transformation experiments.

Protocol: Transformation of α-Isomethylionone with A. niger

This protocol is synthesized from methodologies described for ionone transformations.[8][12]

4.2.1 Materials and Media

-

Microorganism: Aspergillus niger (e.g., JTS 191 or equivalent)

-

Seed Medium (per liter): 20g Glucose, 5g Peptone, 5g Yeast Extract, 5g Malt Extract. Adjust pH to 6.0.

-

Production Medium (per liter): 30g Glucose, 3g NaNO₃, 1g K₂HPO₄, 0.5g MgSO₄·7H₂O, 0.5g KCl, 0.01g FeSO₄·7H₂O. Adjust pH to 5.5.

-

Substrate: α-Isomethylionone (95% purity or higher)

-

Solvents: Ethanol (for substrate), Ethyl Acetate (for extraction)

4.2.2 Step-by-Step Procedure

-

Seed Culture Preparation:

-

Inoculate 100 mL of sterile Seed Medium in a 500 mL Erlenmeyer flask with a loopful of A. niger spores from a PDA plate.

-

Incubate at 28°C, 180 rpm for 48 hours. Scientist's Note: A healthy seed culture, characterized by pelletized or filamentous growth, is critical for synchronous growth in the production phase.

-

-

Production Culture Inoculation:

-

Prepare 1 L of Production Medium in a 2.8 L Fernbach flask.

-

Inoculate the production medium with 5% (v/v) of the seed culture (50 mL).

-

Incubate at 28°C, 180 rpm for 24-48 hours until moderate growth is observed.

-

-

Substrate Feeding:

-

Prepare a 10% (w/v) stock solution of α-isomethylionone in ethanol.

-

Add 5 mL of this stock solution to the 1 L culture (final concentration: 0.5 g/L). Trustworthiness Check: Adding the substrate in an ethanol carrier aids its dispersion in the aqueous medium. The final ethanol concentration should be <1% to avoid microbial toxicity.

-

-

Fermentation and Monitoring:

-

Continue incubation under the same conditions for an additional 72-120 hours.

-

Aseptically withdraw 5 mL samples every 24 hours to monitor substrate depletion and product formation via GC-MS.

-

-

Extraction of Metabolites:

-

After the desired incubation period, harvest the entire culture broth.

-

Centrifuge to separate the mycelial biomass from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Extract the mycelial biomass separately with ethyl acetate to recover any intracellular or cell-bound products.

-

Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.[12][13]

-

-

Analysis and Purification:

-

Analyze the crude extract by GC-MS to determine the product profile and conversion rate.

-

For purification of major products, perform column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.[12]

-

Characterize the purified compounds using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.

-

Conclusion and Future Outlook

The microbial transformation of methylionone isomers is a powerful strategy for generating novel, high-value compounds that are inaccessible through conventional chemistry. By leveraging the enzymatic machinery of microorganisms like Aspergillus niger, researchers can perform targeted hydroxylations and oxidations, creating a diverse palette of new aromatic molecules. The key to success lies in a systematic approach to screening, a deep understanding of the underlying metabolic pathways, and the implementation of robust, well-controlled fermentation and analytical protocols.

Future work in this field will likely focus on enzyme discovery and metabolic engineering. By identifying and cloning the specific cytochrome P450s and oxidoreductases responsible for these transformations, it will be possible to create engineered microbial strains with enhanced activity, selectivity, and titer, moving this technology from a lab-scale discovery tool to a viable platform for industrial production.[6]

References

-

Yamazaki, Y., Hayashi, Y., Arita, M., Hieda, T., & Mikami, Y. (1988). Microbial Conversion of α-Ionone, α-Methylionone, and α-Isomethylionone. Applied and Environmental Microbiology, 54(10), 2354–2360. [Link]

-

Mikami, Y., Fukunaga, Y., Arita, M., & Kisaki, T. (1981). Microbial Transformation of β-Ionone and β-Methylionone. Applied and Environmental Microbiology, 41(3), 610–617. [Link]

-

Yamazaki, Y., Hayashi, Y., Arita, M., Hieda, T., & Mikami, Y. (1988). Microbial Conversion of alpha-Ionone, alpha-Methylionone, and alpha-Isomethylionone. PubMed, PMID: 16347747. [Link]

-

López, J., Cerdán, M. E., & González-Siso, M. I. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI, Molecules, 26(11), 3338. [Link]

-

Salem, M. A., et al. (2021). Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review. National Institutes of Health (NIH). [Link]

- Synthesis method of alpha-iso-methyl ionone. (2020).

-

Methylionone. (n.d.). Foreverest Resources Ltd. [Link]

-

Miyazawa, M., et al. (2001). Biotransformation of -Isomethylionone to 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)propan-2-one. J-STAGE. [Link]

-

Li, Y., et al. (2022). Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering. Journal of Agricultural and Food Chemistry, 70(1), 339–347. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

- Process for preparation of methyl ionones. (1974).

-

How To Perform a Bacterial Transformation. (2019). YouTube. [Link]

-

Synthesis of Ionone and Methylionone Analogues from Delta-Pyronene. (2002). ResearchGate. [Link]

-

Husain, M., et al. (2015). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. PMC. [Link]

-

Protocol - Bacterial Transformation. (2017). Addgene. [Link]

-

Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. (2022). Frontiers. [Link]

-

Biotransformationby enzymes. (n.d.). Environmental Microbiology & Biotechnology. [Link]

-

Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. (2023). MDPI. [Link]

-

Biotransformation Reactions and Their Enzymes. (2018). ResearchGate. [Link]

-

Agrobacterium tumefaciens-Mediated Transformation of the Aquatic Fungus Phialemonium inflatum FBCC-F1546. (2022). MDPI. [Link]

-

Bacterial transformation - investigation 8. (2013). YouTube. [Link]

-

Regulation of phase II biotransformation enzymes by steroid hormones. (2014). PubMed. [Link]

-

Transformation of Plasmid DNA into E. coli Using the Heat Shock Method. (2022). YouTube. [Link]

-

Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. (2020). MDPI. [Link]

-

Agrobacterium tumefaciens-Mediated Transformation of the Lichen Fungus, Umbilicaria muehlenbergii. (2013). PLOS One. [Link]

-

Establishment of Agrobacterium tumefaciens-Mediated Transformation of Cladonia macilenta, a Model Lichen-Forming Fungus. (2021). MDPI. [Link]

-

A summary of the transformation process of fungi by Agrobacterium... (n.d.). ResearchGate. [Link]

Sources

- 1. foreverest.net [foreverest.net]

- 3. CN108017525B - Synthesis method of alpha-iso-methyl ionone - Google Patents [patents.google.com]

- 4. US3840601A - Process for preparation of methyl ionones - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain [frontiersin.org]

- 8. Microbial Conversion of α-Ionone, α-Methylionone, and α-Isomethylionone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial Transformation of β-Ionone and β-Methylionone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial Conversion of alpha-Ionone, alpha-Methylionone, and alpha-Isomethylionone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. hovione.com [hovione.com]

Methodological & Application

Application Notes and Protocols: Utilizing Methylionone as a Substrate in Enzyme Assays

Introduction: Unveiling the Enzymatic Fate of Methylionone

Methylionone, a group of isomeric aromatic ketones, is a cornerstone of the fragrance industry, prized for its characteristic violet and woody scent profile. As with many xenobiotics, understanding the metabolic fate of methylionone is crucial for assessing its biological activity, potential toxicological profile, and environmental persistence. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of methylionone as a substrate in enzyme assays. We will delve into the primary enzymatic pathways responsible for its biotransformation, with a focus on cytochrome P450 monooxygenases and carbonyl reductases, and provide detailed protocols for in vitro characterization of these enzymatic activities.

The enzymatic conversion of fragrance molecules like methylionone is a critical area of study for several reasons:

-

Pharmacokinetics and Toxicology: In the context of cosmetics and personal care products, understanding how methylionone is metabolized by human enzymes is essential for safety assessments.

-

Bioremediation: The microbial degradation of synthetic fragrances is a key factor in their environmental impact.

-

Biocatalysis: Harnessing enzymes to produce novel fragrance compounds with unique sensory properties is a growing field of interest[1].

This guide will provide the scientific foundation and practical methodologies to investigate the enzymatic reactions involving methylionone, enabling researchers to elucidate its metabolic pathways and characterize the enzymes involved.

Key Enzymatic Pathways in Methylionone Metabolism

The chemical structure of methylionone, featuring a cyclic ketone and a methyl-substituted cyclohexene ring, makes it a substrate for two primary classes of enzymes:

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is central to the phase I metabolism of a vast array of xenobiotics[2]. CYPs catalyze the insertion of an oxygen atom into their substrates, typically resulting in hydroxylation or other oxidative modifications[3]. For methylionone, this can lead to the formation of various hydroxylated metabolites.

-

Carbonyl Reductases (CBRs): These enzymes belong to the short-chain dehydrogenases/reductases (SDR) or aldo-keto reductases (AKR) superfamilies and catalyze the NADPH-dependent reduction of carbonyl groups to the corresponding secondary alcohols[4][5]. The ketone moiety of methylionone is a prime target for these enzymes.

The interplay of these enzymatic activities dictates the metabolic profile of methylionone.

Figure 1: Primary enzymatic pathways for methylionone metabolism.

I. Cytochrome P450-Mediated Oxidation of Methylionone

While specific human CYP isoforms responsible for methylionone metabolism are not yet definitively identified in the literature, studies on the closely related α- and β-ionone provide valuable insights. For instance, the bacterial cytochrome P450, CYP101D5 from Sphingomonas echinoides, has been shown to catalyze the hydroxylation of β-ionone and the dehydrogenation of α-ionone[6][7]. Human CYPs from families 1, 2, and 3 are the primary enzymes involved in xenobiotic metabolism and are logical candidates for methylionone oxidation[2].

A common approach to identify the responsible CYP isoforms is to screen a panel of recombinant human CYPs for their ability to metabolize the substrate of interest.

Protocol 1: Screening for Methylionone-Metabolizing Human Cytochrome P450 Isoforms

This protocol outlines a method to screen for the activity of various human CYP isoforms towards methylionone using commercially available recombinant enzymes.

A. Materials and Reagents

-

Recombinant human cytochrome P450 enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase in a membrane fraction (e.g., Baculosomes).

-

Methylionone (high purity).

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

Acetonitrile (HPLC grade).

-

Quenching solution (e.g., cold acetonitrile with an internal standard).

-

96-well microtiter plates.

B. Experimental Workflow

Figure 2: Workflow for CYP450-mediated methylionone metabolism assay.

C. Step-by-Step Protocol

-

Prepare a stock solution of methylionone in a suitable solvent (e.g., acetonitrile or DMSO) at a high concentration (e.g., 10 mM).

-

Prepare the reaction mixture in a 96-well plate on ice. For each reaction, combine:

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

Recombinant human CYP enzyme preparation (final concentration of 5-20 pmol/mL).

-

NADPH regenerating system (follow manufacturer's instructions).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction mixture to temperature.

-

Initiate the reaction by adding methylionone to a final concentration of 1-10 µM. The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation, which may need to be determined in preliminary experiments.

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS to identify and quantify the formation of hydroxylated methylionone metabolites.

Protocol 2: Determining Kinetic Parameters (Km and Vmax) for Methylionone Hydroxylation

Once an active CYP isoform has been identified, the next step is to determine its kinetic parameters. This involves measuring the initial rate of metabolite formation at varying concentrations of methylionone.

A. Methodology

-

Follow the procedure outlined in Protocol 1.

-

Vary the concentration of methylionone over a wide range that brackets the expected Km (e.g., 0.1 µM to 100 µM).

-

Ensure that the incubation time is short enough to measure the initial velocity (i.e., less than 20% of the substrate is consumed).

-

Quantify the formation of the specific hydroxylated metabolite using a standard curve.

-

Plot the initial velocity (V) versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

B. Data Presentation

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| Naringenin | 10.5 ± 1.2 | 18.2 ± 0.6 | 1.73 |

| Apigenin | 12.3 ± 1.5 | 12.5 ± 0.5 | 1.02 |

| Data from Subedi et al. (2022)[6] |

Researchers should aim to generate a similar table for methylionone with the identified active CYP isoform(s).

II. Carbonyl Reductase-Mediated Reduction of Methylionone

Carbonyl reductases are another important class of enzymes in the metabolism of methylionone. These enzymes typically utilize NADPH as a cofactor to reduce the ketone group to a secondary alcohol, forming methylionol. Human Carbonyl Reductase 1 (CBR1) is a key enzyme in the metabolism of many xenobiotic ketones and is a likely candidate for methylionone reduction[5]. Additionally, carbonyl reductases from microorganisms, such as Candida parapsilosis, have been shown to reduce cyclic ketones[8].

Protocol 3: Spectrophotometric Assay for Carbonyl Reductase Activity with Methylionone

A straightforward method to measure carbonyl reductase activity is to monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.

A. Materials and Reagents

-

Purified carbonyl reductase (e.g., human recombinant CBR1 or a commercially available microbial carbonyl reductase).

-

Methylionone (high purity).

-

NADPH.

-

Sodium phosphate buffer (50 mM, pH 6.0-7.4, the optimal pH may need to be determined).

-

UV-transparent cuvettes or 96-well plates.

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

B. Experimental Workflow

Figure 3: Workflow for carbonyl reductase activity assay.

C. Step-by-Step Protocol

-

Prepare a stock solution of methylionone in a suitable solvent (e.g., DMSO).

-

Set up the reaction in a cuvette:

-

Add sodium phosphate buffer to the desired final volume.

-

Add NADPH to a final concentration of 0.1-0.2 mM.

-

Add the carbonyl reductase enzyme to a suitable final concentration.

-

-

Equilibrate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) and record a baseline absorbance at 340 nm.

-

Initiate the reaction by adding a small volume of the methylionone stock solution to the cuvette and mix quickly.

-

Continuously monitor the decrease in absorbance at 340 nm for several minutes.

-

Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

Protocol 4: Determining Kinetic Parameters (Km and Vmax) for Methylionone Reduction

Similar to the CYP450 assay, the kinetic parameters for carbonyl reductase can be determined by varying the substrate concentration.

A. Methodology

-

Follow the procedure outlined in Protocol 3.

-

Vary the concentration of methylionone over a range that brackets the expected Km.

-

Keep the concentration of NADPH constant and saturating.

-

Measure the initial velocity of NADPH consumption for each methylionone concentration.

-

Plot the initial velocity (V) versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

B. Data Presentation

While specific kinetic data for methylionone with carbonyl reductases is scarce, a study on a carbonyl reductase from Candida parapsilosis (CpRCR) with dihydrofuran-3(2H)-one, a cyclic ketone, provides an example of the expected data format[9].

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |

| Dihydrofuran-3(2H)-one | 1.15 ± 0.07 | 2.75 ± 0.11 | 2.39 |

| Data from Liu et al. (2022)[9] |

III. Analytical Methods for Metabolite Identification

The identification and quantification of methylionone metabolites are crucial for a complete understanding of its enzymatic conversion. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-